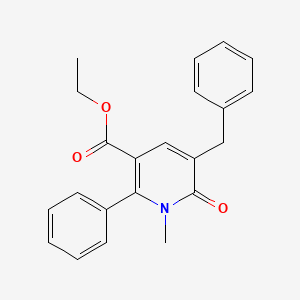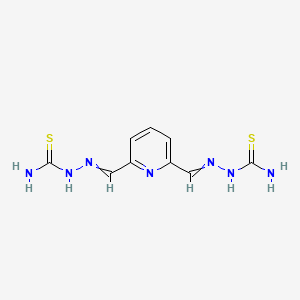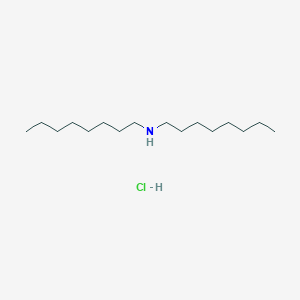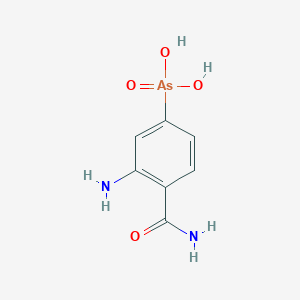
(3-Amino-4-carbamoylphenyl)arsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-4-carbamoylphenyl)arsonic acid is an organoarsenic compound with the molecular formula C₇H₉AsN₂O₄. It is a derivative of phenylarsonic acid, characterized by the presence of an amino group and a carbamoyl group on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-carbamoylphenyl)arsonic acid typically involves the reaction of aniline derivatives with arsenic acidThe reaction conditions often include the use of a solvent such as water or ethanol and may require heating to promote the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4-carbamoylphenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic(V) derivatives.
Reduction: Reduction reactions can convert the arsenic moiety to lower oxidation states.
Substitution: The amino and carbamoyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield arsenic(V) compounds, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(3-Amino-4-carbamoylphenyl)arsonic acid has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of (3-Amino-4-carbamoylphenyl)arsonic acid involves its interaction with molecular targets in cells. The compound can bind to proteins and enzymes, disrupting their normal functions. This can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy. The exact molecular pathways involved are still under investigation, but they likely include the induction of apoptosis and inhibition of key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Arsanilic acid:
Phenylarsonic acid: A simpler derivative with only the arsenic moiety attached to the phenyl ring.
Uniqueness
(3-Amino-4-carbamoylphenyl)arsonic acid is unique due to the presence of both amino and carbamoyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
5430-29-5 |
|---|---|
Molecular Formula |
C7H9AsN2O4 |
Molecular Weight |
260.08 g/mol |
IUPAC Name |
(3-amino-4-carbamoylphenyl)arsonic acid |
InChI |
InChI=1S/C7H9AsN2O4/c9-6-3-4(8(12,13)14)1-2-5(6)7(10)11/h1-3H,9H2,(H2,10,11)(H2,12,13,14) |
InChI Key |
PORIADOMLFCJRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[As](=O)(O)O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



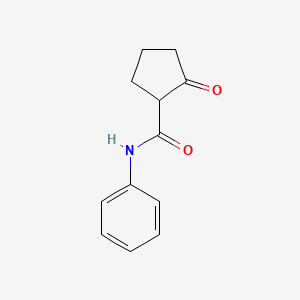


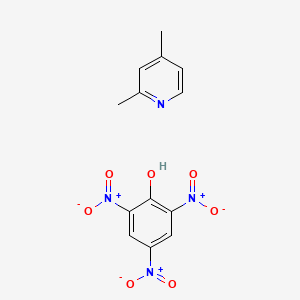

![ethyl [(7-methyl-3-oxo-2,3-dihydro-1H-inden-4-yl)oxy]acetate](/img/structure/B14739051.png)
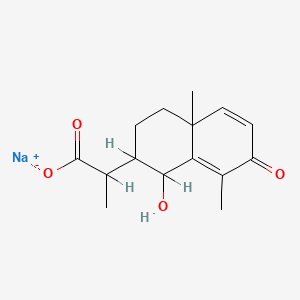
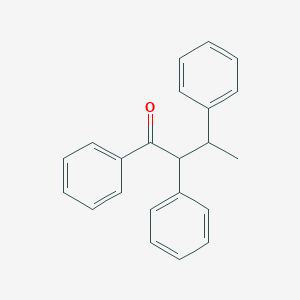
![N-Cyclohexyl-3-{1-(1,1-dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)-2-[(4-methoxyphenyl)methylidene]hydrazinyl}propanamide](/img/structure/B14739071.png)
